molecular formula C9H7NO3 B098445 4-Cyanophenylglyoxal hydrate CAS No. 19010-28-7

4-Cyanophenylglyoxal hydrate

Cat. No.: B098445
CAS No.: 19010-28-7
M. Wt: 177.16 g/mol
InChI Key: CANFXXFMTHAMFS-UHFFFAOYSA-N
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Description

4-Cyanophenylglyoxal hydrate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Carbohydrate Chemistry

4-Cyanophenylglyoxal hydrate and its derivatives play a significant role in carbohydrate chemistry, particularly in the synthesis and modification of sugars. For instance, the [1-cyano-2-(2-iodophenyl)]ethylidene group, closely related to 4-cyanophenylglyoxal, is used as an acetal-protecting group for carbohydrate thioglycoside donors. This group conveys strong beta-selectivity with thiomannoside donors and facilitates the synthesis of beta-rhamnopyranosides, a synthetically challenging task. The method shows applicability to glucopyranosides with high alpha-selectivity and to galactopyranosides with beta-selectivity, though radical fragmentation in galactopyranosides is unselective (Crich & Bowers, 2006).

Photopolymerization in Biomaterials

The use of photoinitiators derived from cyanophenyl groups in the polymerization of biomaterials has been explored for applications such as cell encapsulation. A study demonstrates the efficiency of a lithium acylphosphinate salt, which shares structural motifs with this compound, in rapidly polymerizing poly(ethylene glycol) diacrylate into hydrogels while maintaining high cell viability. This approach offers temporal and spatial control over material formation, beneficial for creating three-dimensional, hydrated biomimetic materials for tissue engineering (Fairbanks et al., 2009).

Liquid Crystal Technology

Compounds related to this compound, such as 4-cyano-4′-octyloxybiphenyl, have been studied for their potential in liquid crystal technology. These compounds exhibit stable smectic phases at room temperature, making them of interest for display technologies. Research into the structure, flexibility, and mesogenic properties of these compounds contributes to our understanding of liquid crystals and their potential applications (Emsley et al., 1994).

Environmental Applications

The hydrothermal decomposition of liquid crystals, including compounds structurally similar to this compound, has been explored for environmental protection. A study on the treatment of 4-octoxy-4'-cyanobiphenyl in subcritical water shows that hydrothermal technology can decompose liquid crystals into simple, environmentally friendly products, highlighting its potential for waste management and environmental protection (Zhuang et al., 2014).

Properties

IUPAC Name

4-oxaldehydoylbenzonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2.H2O/c10-5-7-1-3-8(4-2-7)9(12)6-11;/h1-4,6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANFXXFMTHAMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-28-7
Record name 4-Cyanophenylglyoxal hydrate
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